Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate
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Overview
Description
(E)-Ethyl 3-(thiazol-4-yl)acrylate is an organic compound with the molecular formula C8H9NO2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(thiazol-4-yl)acrylate typically involves the reaction of ethyl acrylate with a thiazole derivative under specific conditions. One common method is the Michael addition reaction, where ethyl acrylate reacts with thiazole in the presence of a base catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of (E)-Ethyl 3-(thiazol-4-yl)acrylate may involve large-scale batch processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(thiazol-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives .
Scientific Research Applications
(E)-Ethyl 3-(thiazol-4-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which (E)-Ethyl 3-(thiazol-4-yl)acrylate exerts its effects is primarily through its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic structure similar to (E)-Ethyl 3-(thiazol-4-yl)acrylate, used in various pharmaceuticals.
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: Another anticancer drug with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Uniqueness
(E)-Ethyl 3-(thiazol-4-yl)acrylate is unique due to its specific combination of the thiazole ring and the acrylate ester group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus hominis . The mechanism is believed to involve interaction with bacterial enzymes or receptors, leading to inhibition of growth and proliferation.
Antitumor Activity
Recent studies indicate that derivatives of thiazole compounds exhibit selective cytotoxicity against cancer cell lines. For instance, one derivative demonstrated significant activity against human glioblastoma (U251) and melanoma (WM793) cells in vitro, suggesting that this compound could have similar effects. The MTT assay was commonly employed to assess cell viability, revealing promising selectivity against tumor cells compared to normal cells.
Other Biological Activities
Thiazole derivatives, including this compound, have also been explored for a range of other biological effects:
- Antioxidant Activity : Exhibits potential in reducing oxidative stress.
- Anti-inflammatory Effects : May modulate inflammatory pathways.
- Antidiabetic Properties : Some derivatives have shown effectiveness in managing diabetes-related parameters.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can interact with enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to receptors that regulate cellular processes.
- Nucleic Acid Interaction : Similar compounds have demonstrated the ability to interact with DNA, suggesting a mechanism that may inhibit replication or transcription.
Research Findings and Case Studies
Several studies have highlighted the biological potential of this compound and its derivatives:
Properties
IUPAC Name |
ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQZBGNZLXTBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CSC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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